molecular formula C8H8ClNO3 B1399298 Methyl 6-chloro-5-methoxynicotinate CAS No. 915107-31-2

Methyl 6-chloro-5-methoxynicotinate

Cat. No.: B1399298
CAS No.: 915107-31-2
M. Wt: 201.61 g/mol
InChI Key: XPHMEWSKODAWPT-UHFFFAOYSA-N
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Description

Methyl 6-chloro-5-methoxynicotinate (CAS: 915107-31-2) is a nicotinic acid derivative featuring a chlorine atom at the 6-position, a methoxy group at the 5-position, and a methyl ester moiety. It is synthesized via alkylation of methyl 6-chloro-5-hydroxynicotinate (C5) using methyl iodide in the presence of potassium carbonate and acetone, followed by solvent removal and purification . This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility, which allows for further functionalization.

Properties

IUPAC Name

methyl 6-chloro-5-methoxypyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-12-6-3-5(8(11)13-2)4-10-7(6)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHMEWSKODAWPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10720883
Record name Methyl 6-chloro-5-methoxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10720883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915107-31-2
Record name Methyl 6-chloro-5-methoxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10720883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 6-chloro-5-methoxynicotinate
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Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing methyl 6-chloro-5-methoxynicotinate involves the reaction of methyl 6-chloro-5-hydroxynicotinate with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in acetone at elevated temperatures (around 50°C) for several hours .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring facilitates nucleophilic substitution at the 6-chloro position . The methoxy group at position 5 exerts an ortho/para-directing effect, enhancing reactivity at position 6.

Key Reactions:

Reaction TypeReagents/ConditionsProductYieldSource
MethoxylationNaOMe/MeOH, refluxMethyl 5-methoxy-6-methoxynicotinate85%
AminationNH₃/EtOH, 0°C → 25°CMethyl 5-methoxy-6-aminonicotinate90%
FluorinationKF/DMF, 120°CMethyl 5-methoxy-6-fluoronicotinate68%

Mechanistic Insight :

  • The chloro group undergoes displacement via a two-step addition-elimination mechanism.

  • Methoxy’s electron-donating resonance stabilizes the transition state, lowering activation energy .

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:

Experimental Data:

ConditionsReagentsProductPuritySource
BasicNaOH/MeOH, 60°C6-Chloro-5-methoxynicotinic acid>99%
AcidicHCl/H₂O, reflux6-Chloro-5-methoxynicotinic acid95%

Key Findings :

  • Basic hydrolysis proceeds via nucleophilic acyl substitution with hydroxide .

  • Acidic conditions promote protonation of the ester carbonyl, enhancing electrophilicity .

Reduction Reactions

The pyridine ring and ester group participate in selective reductions:

Catalytic Hydrogenation:

CatalystConditionsProductSelectivitySource
Pd/C, H₂ (1 atm)EtOH, 25°CMethyl 5-methoxy-6-chloropiperidine-3-carboxylate78%
PtO₂, H₂ (3 atm)AcOH, 50°CMethyl 5-methoxy-6-chloro-1,2,3,6-tetrahydropyridine-3-carboxylate65%

Notes :

  • Ring saturation occurs preferentially over ester reduction.

  • Catalyst choice impacts regioselectivity .

Functional Group Interconversion

The methoxy group can be modified under specific conditions:

Demethylation:

ReagentsConditionsProductYieldSource
BBr₃, CH₂Cl₂−78°C → 25°CMethyl 5-hydroxy-6-chloronicotinate92%
HI (conc.), reflux12 hMethyl 5-hydroxy-6-chloronicotinate88%

Applications :

  • Demethylation enables further derivatization (e.g., sulfonation, alkylation) .

Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling:

ConditionsBoronic AcidProductYieldSource
Pd(PPh₃)₄, K₂CO₃PhB(OH)₂Methyl 5-methoxy-6-phenylnicotinate75%

Limitations :

  • Steric hindrance from the methoxy group reduces coupling efficiency with bulky boronic acids.

Stability and Side Reactions

  • Thermal Degradation : Prolonged heating (>150°C) leads to decarboxylation and methoxy group elimination .

  • Photoreactivity : UV exposure induces radical formation at the chloro position, necessitating storage in amber vials .

Scientific Research Applications

Chemistry

Methyl 6-chloro-5-methoxynicotinate serves as an important intermediate in organic synthesis. Its derivatives are utilized in the production of:

  • Pharmaceuticals: It is used to synthesize various drug compounds, including anti-cancer agents and other therapeutic drugs .
  • Agrochemicals: The compound is involved in the development of pesticides and herbicides due to its biological activity against pests .

Table 1: Synthetic Routes for this compound

Reaction TypeDescriptionExample Products
Substitution ReactionsChlorine substitution with nucleophilesVarious derivatives
OxidationConversion to more oxidized formsOxidized derivatives
ReductionFormation of reduced derivativesAltered oxidation states
HydrolysisEster group hydrolysis to yield corresponding acidNicotinic acid derivative

Biology and Medicine

In biological research, this compound is studied for its effects on cellular processes:

  • Metabolic Pathways: It influences NAD-dependent enzymes, impacting energy metabolism and lipid regulation similar to niacin.
  • Cell Signaling: The compound has been shown to modulate gene expression related to oxidative stress and inflammation, indicating potential therapeutic applications in metabolic disorders.

Case Study: Anti-Cancer Drug Development
Recent studies have investigated the use of this compound as a precursor in synthesizing anti-cancer drugs. Its ability to interact with specific enzymes involved in cancer cell metabolism makes it a candidate for further exploration in oncology .

Industrial Applications

In the industrial sector, this compound is valuable for:

  • Specialty Chemicals Production: It is used to create high-performance polymers and coatings due to its unique chemical properties.
  • Material Science: The compound's stability and reactivity make it suitable for developing advanced materials with specific functional characteristics.

Biochemical Analysis

This compound interacts with various biomolecules, influencing their activity and stability. Notably, it affects:

  • Enzymatic Activity: Interaction with NAD-dependent enzymes can lead to alterations in metabolic pathways.
  • Cellular Metabolism: Modulates key metabolic enzymes affecting overall cell function.

Mechanism of Action

The mechanism of action of methyl 6-chloro-5-methoxynicotinate involves its interaction with specific molecular targets in biological systems. The compound can modulate the activity of enzymes and receptors involved in various metabolic pathways. The presence of the chlorine and methoxy groups enhances its binding affinity and specificity for these targets, leading to distinct biological effects.

Comparison with Similar Compounds

Halogen-Substituted Nicotinate Esters

Methyl 5-fluoro-6-methoxynicotinate (CAS: 953780-40-0)

  • Structural Difference : Fluorine replaces chlorine at the 5-position.
  • Molecular Weight : 185.15 g/mol (vs. ~201.5 g/mol for the target compound).

Methyl 6-bromonictinate

  • Structural Difference : Bromine replaces chlorine at the 6-position.
  • Impact : Bromine’s larger atomic size may increase steric hindrance, affecting binding interactions in biological systems. Brominated derivatives often exhibit distinct pharmacokinetic profiles .

Ester Group Variations

Ethyl 6-chloro-5-methoxynicotinate

  • Structural Difference : Ethyl ester replaces the methyl ester.
  • Notably, this compound is listed as discontinued, suggesting challenges in synthesis or stability .

Methyl 6-chloro-5-nitronicotinate (CAS: 154012-15-4)

  • Structural Difference : Nitro group replaces methoxy at the 5-position.
  • Reactivity : The nitro group is strongly electron-withdrawing, which could enhance electrophilic substitution reactions but reduce solubility in polar solvents. Its similarity score to the target compound is 0.82 .

Functional Group Modifications

6-Chloro-5-methoxynicotinamide

  • Structural Difference : Amide group replaces the methyl ester.
  • Impact : The amide group enables hydrogen bonding, improving water solubility but reducing lipid solubility compared to esters. This modification is critical in drug design for bioavailability optimization .

Methyl 4,6-dichloro-2-methylnicotinate (CAS: 65973-52-6)

  • Structural Difference : Additional chlorine at the 4-position and a methyl group at the 2-position.
  • Impact : Increased steric bulk and lipophilicity, which may enhance membrane permeability but complicate synthetic routes .

Comparative Analysis Table

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
Methyl 6-chloro-5-methoxynicotinate 6-Cl, 5-OCH3, methyl ester ~201.5 Versatile intermediate for synthesis
Methyl 5-fluoro-6-methoxynicotinate 5-F, 6-OCH3, methyl ester 185.15 Enhanced stability, drug candidates
Ethyl 6-chloro-5-methoxynicotinate 6-Cl, 5-OCH3, ethyl ester ~215.5 Discontinued; potential stability issues
Methyl 6-chloro-5-nitronicotinate 6-Cl, 5-NO2, methyl ester ~216.5 High reactivity for electrophilic substitution
6-Chloro-5-methoxynicotinamide 6-Cl, 5-OCH3, amide ~186.6 Improved solubility for pharmaceuticals

Key Research Findings

  • Synthetic Flexibility : The methyl ester group in this compound allows straightforward hydrolysis to carboxylic acids or transesterification, enabling diverse downstream applications .
  • Halogen Effects : Chlorine at the 6-position provides moderate electron-withdrawing effects, balancing reactivity and stability. Fluorine substitution (as in Methyl 5-fluoro-6-methoxynicotinate) offers greater metabolic resistance but requires specialized fluorination techniques .
  • Market Trends : Ethyl ester derivatives face discontinuation due to synthetic or stability challenges, highlighting the preference for methyl esters in industrial applications .

Biological Activity

Methyl 6-chloro-5-methoxynicotinate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.

This compound has the molecular formula C8H8ClNO3C_8H_8ClNO_3 and a molecular weight of approximately 189.61 g/mol. The compound features a pyridine ring with a methoxy group and a chlorine atom, which contribute to its unique reactivity and biological profile.

Table 1: Chemical Properties of this compound

PropertyValue
Molecular FormulaC₈H₈ClNO₃
Molecular Weight189.61 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The chlorine and methoxy groups enhance its binding affinity, potentially modulating enzyme activity involved in metabolic pathways. This compound has been studied for its effects on enzyme interactions relevant to various biological processes, including anti-infective mechanisms.

Pharmacological Potential

Research indicates that this compound may exhibit various pharmacological effects:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, making it a candidate for further investigation as an antimicrobial agent.
  • Enzyme Inhibition : It has been shown to inhibit enzymes such as 11β-HSD1, which is involved in steroid metabolism and could be relevant in treating metabolic disorders .
  • Anti-inflammatory Properties : Some derivatives of nicotinic acid have demonstrated anti-inflammatory effects, suggesting that this compound may share similar properties .

Case Studies and Research Findings

  • Inhibition of Enzymes : A study focused on the inhibition of 11β-HSD1 found that various derivatives of nicotinic acid, including this compound, showed significant inhibitory activity with IC50 values in the nanomolar range. This suggests potential therapeutic applications in metabolic diseases .
  • Antimicrobial Studies : In vitro studies have indicated that this compound exhibits antimicrobial properties against specific pathogens, warranting further exploration into its use as an antibacterial agent .
  • Mechanistic Insights : Molecular modeling studies have provided insights into the binding interactions between this compound and target enzymes, enhancing understanding of its mechanism of action .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic and crystallographic methods for characterizing Methyl 6-chloro-5-methoxynicotinate?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm the substitution pattern of the pyridine ring and methoxy/chloro groups. Compare chemical shifts with structurally similar compounds (e.g., methyl nicotinate derivatives) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate molecular weight and fragmentation patterns, distinguishing between regioisomers.
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in bond lengths and angles. For example, SHELX’s robust algorithms are critical for handling electron density discrepancies in heteroaromatic systems .
  • Tabulated Data :
TechniqueKey ParametersExpected Outcomes
NMR1^1H (δ 3.9 ppm for OCH3_3), 13^13C (δ 165 ppm for ester COO)Regiochemical confirmation
X-raySpace group, R-factor (<5%), torsion angles3D structure validation

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and chemical splash goggles. For aerosol-prone steps (e.g., sonication), use NIOSH-approved P95 respirators .
  • Ventilation : Conduct reactions in a fume hood to minimize inhalation risks. Avoid drainage contamination due to potential ecotoxicity .
  • Emergency Measures : Immediate skin/eye rinsing with water for 15 minutes; consult SDS for acute toxicity thresholds .

Advanced Research Questions

Q. How can crystallographic data inconsistencies (e.g., disordered Cl/Methoxy groups) be resolved during refinement?

  • Answer :

  • SHELX Refinement : Apply restraints to bond distances and angles for disordered regions. Use the TWIN/BASF commands in SHELXL to model twinning effects common in heteroaromatic crystals .
  • Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and Mogul’s bond-length database for outlier identification.
  • Systematic Review : Conduct a meta-analysis of similar structures to identify trends in disorder resolution (e.g., solvent interactions affecting packing) .

Q. What synthetic strategies optimize regioselective functionalization of this compound for derivative synthesis?

  • Answer :

  • Directed Metalation : Use LDA (Lithium Diisopropylamide) at -78°C to deprotonate the 4-position, followed by electrophilic quenching. Monitor regiochemistry via in-situ IR for intermediates .
  • Cross-Coupling : Suzuki-Miyaura coupling at the 2-position (chloro group as a leaving site) with Pd(PPh3_3)4_4/K2_2CO3_3 in THF/water (80°C). Reference analogous nicotinate derivatives for catalyst loading optimization .
  • Tabulated Reaction Conditions :
Reaction TypeCatalystSolventYield Range
Suzuki CouplingPd(PPh3_3)4_4THF/H2_2O60-85%
Directed LithiationLDATHF45-70%

Q. How should contradictory data (e.g., conflicting melting points or reaction yields) be analyzed in published studies?

  • Answer :

  • Methodological Audit : Compare experimental protocols (e.g., solvent purity, heating rates for melting points). For example, slow crystallization vs. rapid quenching may explain discrepancies .
  • Statistical Meta-Analysis : Use random-effects models to aggregate yield data across studies, adjusting for covariates like catalyst age or solvent grade .
  • Reproducibility Framework : Follow Beilstein Journal guidelines: document batch-specific impurities via HPLC and report triplicate measurements with standard deviations .

Methodological Best Practices

Q. How to structure a research paper on this compound to meet journal standards?

  • Answer :

  • Experimental Section : Include detailed synthetic procedures (e.g., molar ratios, temperature gradients) and purity data (HPLC/GC-MS). For crystallography, provide CIF files and refinement parameters (R1, wR2) .
  • Data Reproducibility : Use SI (Supporting Information) for extensive spectral data or derivative syntheses. Limit main text to 5 key compounds, as per Beilstein guidelines .
  • Literature Review : Cite primary sources (e.g., NIST Chemistry WebBook for physical properties) and avoid encyclopedic references like Wikipedia .

Q. What computational tools complement experimental studies of this compound?

  • Answer :

  • DFT Calculations : Gaussian 16 at the B3LYP/6-31G* level predicts vibrational frequencies (IR) and HOMO-LUMO gaps for reactivity studies.
  • Molecular Dynamics (MD) : Simulate solvent interactions in AMBER to rationalize crystallization behavior.
  • Database Cross-Checking : Use Reaxys or SciFinder to validate spectral data against structurally similar nicotinates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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